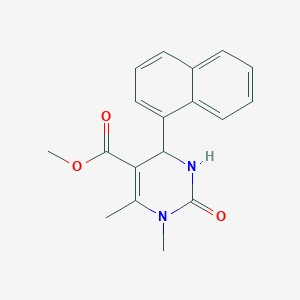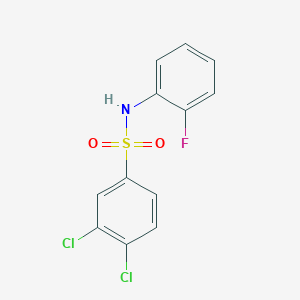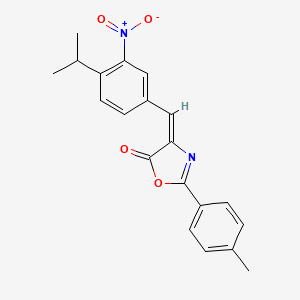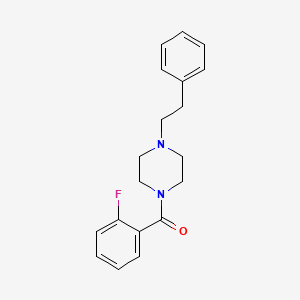![molecular formula C24H19NO2 B5110603 (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone, also known as MQPM, is a synthetic compound with potential applications in scientific research. It is a member of the phenylmethanone family of compounds and is structurally similar to other drugs such as ketamine and phencyclidine. MQPM has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further study.
作用机制
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone acts as an antagonist at the NMDA receptor, which is a subtype of glutamate receptor. This receptor plays a key role in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone can modulate neural activity and alter the balance of excitatory and inhibitory neurotransmitters in the brain.
Biochemical and Physiological Effects:
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone has been found to exhibit a range of biochemical and physiological effects in animal models. These include analgesia, sedation, and dissociation. It has also been shown to have neuroprotective effects, which could make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that it can be difficult to administer in vivo due to its low solubility in water.
未来方向
There are several potential future directions for research on (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that it can produce rapid and sustained antidepressant effects in animal models, and clinical trials in humans are currently underway. Another area of interest is its neuroprotective effects, which could make it a promising compound for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone and its potential applications in other areas of neuroscience research.
合成方法
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone can be synthesized using a multi-step process involving the reaction of 2-methyl-8-quinolinecarboxaldehyde with various reagents. The final step involves the reaction of the resulting intermediate with phenylmagnesium bromide to form the desired product. This synthesis method has been successfully used by researchers to produce (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone in high yields.
科学研究应用
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit NMDA receptor antagonism, which is a mechanism of action shared by other drugs such as ketamine. This makes (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone a promising compound for the study of neuroplasticity and the treatment of conditions such as depression and anxiety.
属性
IUPAC Name |
[4-[(2-methylquinolin-8-yl)oxymethyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-17-10-13-19-8-5-9-22(23(19)25-17)27-16-18-11-14-21(15-12-18)24(26)20-6-3-2-4-7-20/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPJLZIOWQTIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Methylquinolin-8-yl)oxymethyl]phenyl]-phenylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5110545.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)
![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)

![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5110571.png)

![4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5110586.png)
![3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
